1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride

Structure-Activity Relationship (SAR) Halogen Bonding Medicinal Chemistry

Essential meta-bromo arylcyclohexylamine scaffold. Distinct reactivity from ortho/para analogs for reproducible CNS research. Ideal for Pd-catalyzed couplings & monoamine transporter SAR. Ensure you secure the precise CAS 676138-34-4 for valid results.

Molecular Formula C12H17BrClN
Molecular Weight 290.63 g/mol
CAS No. 676138-34-4
Cat. No. B1376486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride
CAS676138-34-4
Molecular FormulaC12H17BrClN
Molecular Weight290.63 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC(=CC=C2)Br)N.Cl
InChIInChI=1S/C12H16BrN.ClH/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,14H2;1H
InChIKeySPQMZBWOMLZRBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride (CAS 676138-34-4): Structural and Functional Overview for Research Procurement


1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride (CAS 676138-34-4) is a halogenated arylcyclohexylamine derivative, specifically a phenyl-substituted cyclohexylamine, commonly utilized as a versatile small molecule scaffold in pharmaceutical and organic synthesis research . Its molecular formula is C12H17BrClN, with a molecular weight of 290.63 g/mol . The compound features a bromine atom at the meta-position of the phenyl ring, a structural characteristic that imparts unique reactivity profiles distinct from its ortho- and para-substituted analogs [1]. This compound is recognized within the patent literature as part of a broader class of phenyl-substituted cycloalkylamines that act as monoamine reuptake inhibitors, targeting dopamine, serotonin, and norepinephrine transporters [2].

Why 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride Cannot Be Substituted with Generic Arylcyclohexylamines


The substitution of 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride with other arylcyclohexylamines or halogenated analogs (e.g., 4-bromo, 2-bromo, 3-chloro, or unsubstituted phenyl) is scientifically unsound due to the profound impact of the meta-bromo substitution on both physicochemical and pharmacological properties. The position of the bromine atom on the phenyl ring dictates the molecule's electron density, steric bulk, and overall three-dimensional conformation, which in turn governs its interaction with biological targets such as monoamine transporters and its reactivity in cross-coupling reactions [1]. Furthermore, the compound's utility as a scaffold in medicinal chemistry, as highlighted in patent literature for CNS disorders, is intrinsically linked to its specific substitution pattern; any alteration would yield a different compound with an unknown and likely divergent pharmacological and synthetic profile [2]. Therefore, for reproducible research and specific synthetic applications, the exact compound must be procured.

Quantitative Differentiation of 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride Against Key Analogs: An Evidence-Based Selection Guide


Regioisomeric Bromine Substitution: Meta vs. Para vs. Ortho Position

The placement of the bromine atom at the meta (3-) position of the phenyl ring, as opposed to the para (4-) or ortho (2-) positions, results in distinct molecular geometries and electronic distributions that critically influence target binding and reactivity. While direct comparative binding data for the free base against specific CNS targets is not publicly available for all regioisomers, the fundamental principle of regioisomeric differentiation is well-established in medicinal chemistry and is a key driver in patent strategies for this compound class [1]. The meta-substitution provides a unique vector for further derivatization via cross-coupling reactions, offering a different trajectory compared to its para- or ortho- analogs [2].

Structure-Activity Relationship (SAR) Halogen Bonding Medicinal Chemistry

Halogen Substitution: Bromine vs. Chlorine at the Meta Position

Replacing the bromine atom with a chlorine atom at the meta position (i.e., 1-(3-Chlorophenyl)cyclohexan-1-amine) introduces a significantly different reactivity profile. The carbon-bromine bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the carbon-chlorine bond [1]. This makes the 3-bromo derivative a superior electrophilic partner for diversification in synthetic chemistry. Conversely, the stronger C-Cl bond offers greater metabolic stability in biological systems but limits synthetic utility. This fundamental difference in bond dissociation energy (BDE) and atomic radius (van der Waals radius: Br ~1.85 Å vs. Cl ~1.75 Å) dictates the compound's role as either a synthetic intermediate or a final bioactive molecule [2].

Halogen Bonding Heavy Atom Effect Cross-Coupling Reactivity

Functional Group Substitution: Phenyl vs. Benzyl Linker to Cyclohexylamine Core

The compound features a direct C-C bond between the cyclohexane ring and the phenyl group (a 'phenylcyclohexylamine'), whereas related analogs like N-[(3-bromophenyl)methyl]cyclohexanamine (CAS 59507-52-7) incorporate a methylene (-CH2-) spacer (a 'benzylcyclohexylamine'). This seemingly minor structural change has major implications. The direct attachment in the target compound creates a more conformationally restricted, rigid scaffold, which is a desirable feature in medicinal chemistry for enhancing target selectivity and binding affinity by reducing the entropic penalty upon binding [1]. In contrast, the benzyl analog possesses a more flexible linker, which can lead to a different and broader range of target interactions. This structural distinction is fundamental, placing the two compounds into different chemical series with divergent property and activity profiles [2].

Medicinal Chemistry Scaffold Hopping Conformational Restriction

Primary Research and Industrial Applications for 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride


Medicinal Chemistry: CNS Drug Discovery for Monoamine Transporter Modulation

This compound serves as a key intermediate or scaffold for synthesizing novel monoamine reuptake inhibitors. Its structural class is explicitly claimed in patents (e.g., by Sunovion Pharmaceuticals) for the treatment of CNS disorders such as depression, ADHD, and Parkinson's disease by inhibiting the reuptake of dopamine, serotonin, and norepinephrine [1]. The meta-bromo substitution provides a crucial handle for further optimization to enhance potency, selectivity, and pharmacokinetic properties [2].

Organic Synthesis: Versatile Scaffold for Cross-Coupling Diversification

The presence of the aryl bromide makes 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings [1]. This enables the rapid generation of diverse compound libraries from a common core, a crucial strategy in both medicinal chemistry lead optimization and the synthesis of complex organic molecules [2].

Chemical Biology: Tool Compound for Investigating Monoamine Transporters

As a representative member of the phenylcyclohexylamine class known to interact with monoamine transporters, this compound can be used as a tool in basic research to probe the function and pharmacology of DAT, SERT, and NET [1]. Its well-defined structure allows for structure-activity relationship (SAR) studies, helping to elucidate the binding requirements of these important drug targets [2].

Analytical Chemistry: Reference Standard for Method Development and Impurity Profiling

Due to its specific CAS number and well-defined analytical properties (e.g., molecular weight, exact mass), this compound is suitable for use as a reference standard in analytical method development and validation [1]. It can serve as a reference marker for impurity profiling in pharmaceutical research or as a calibration standard in mass spectrometry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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